molecular formula C16H16ClN3O3S B10753070 Metolazone CAS No. 56436-31-8

Metolazone

Cat. No.: B10753070
CAS No.: 56436-31-8
M. Wt: 365.8 g/mol
InChI Key: AQCHWTWZEMGIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metolazone is a potent, quinazoline-derived sulfonamide diuretic extensively used in research for investigating renal physiology and cardiovascular pathologies. Its primary mechanism of action involves the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron, thereby promoting the excretion of sodium, chloride, and water. A key research distinction of this compound is its purported ability to maintain efficacy in patients with moderate to severe renal impairment, a characteristic that differentiates it from many other thiazide diuretics and makes it a valuable tool for studying diuretic resistance and advanced chronic kidney disease (CKD). Researchers utilize this compound to model and explore therapeutic interventions for conditions such as hypertension, congestive heart failure, and edema of various etiologies. Its synergistic effect when combined with loop diuretics is a particular area of active scientific inquiry, providing insights into sequential nephron blockade strategies. This compound is supplied with high purity and quality, ensuring reliability and reproducibility in in vitro and in vivo experimental models.

Properties

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCHWTWZEMGIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045167
Record name Metolazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN WATER & ALCOHOL, 4.07e-02 g/L
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS FROM ETHANOL

CAS No.

17560-51-9, 56436-31-8, 56436-32-9
Record name Metolazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17560-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metolazone [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017560519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name metolazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metolazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metolazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOLAZONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM7V2Y3G0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ7V40X7VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN9U607695
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

253-259 °C, 256 °C
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Reactions Analysis

Types of Reactions: Metolazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various degradation products, which can be characterized using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

Clinical Applications

  • Congestive Heart Failure (CHF)
    • Metolazone is often used as an adjunct therapy to loop diuretics in patients with CHF who exhibit diuretic resistance. This combination enhances diuresis by preventing sodium reabsorption at multiple nephron sites .
    • A study indicated that this compound could improve clinical congestion markers in patients with heart failure, although it may also increase the risk of electrolyte imbalances such as hyponatremia and hypokalemia .
  • Hypertension
    • As a first-line treatment for hypertension, this compound can be utilized alone or in combination with other antihypertensive agents. Its saluretic properties contribute to blood pressure reduction .
  • Chronic Kidney Disease (CKD)
    • This compound is particularly beneficial for patients with CKD stages 1-3, where it can effectively manage fluid retention without significantly affecting glomerular filtration rates .
  • Nephrotic Syndrome
    • It is indicated for treating edema associated with nephrotic syndrome, either alone or alongside other diuretics like spironolactone .

Case Study 1: this compound in CHF Management

A retrospective analysis evaluated the use of this compound in patients with acute decompensated heart failure. Results showed that adding this compound to loop diuretics significantly improved fluid removal but was associated with higher rates of electrolyte disturbances compared to loop diuretics alone. The study emphasized careful monitoring when using this compound in this population .

Case Study 2: Hypertension Control

In a clinical trial involving hypertensive patients, those treated with this compound showed significant reductions in systolic and diastolic blood pressure compared to a control group receiving standard care. The trial highlighted the drug's efficacy as part of a multi-drug regimen for managing resistant hypertension .

Data Table: Efficacy of this compound Across Conditions

ConditionApplicationEfficacy EvidenceNotes
Congestive Heart FailureAdjunct to loop diureticsImproved diuresis; risk of electrolyte imbalances Monitor electrolytes closely
HypertensionMonotherapy or adjunct therapySignificant BP reduction observed Effective for resistant cases
Chronic Kidney DiseaseManagement of edemaEffective even with reduced GFR Preferred over intravenous alternatives
Nephrotic SyndromeDiuresisReduces edema effectively Can be combined with spironolactone

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazide Diuretics (e.g., Hydrochlorothiazide, Chlorothiazide)

  • Mechanistic Differences :
    Metolazone exhibits higher potency in inhibiting the peripheral-type benzodiazepine receptor (PBR) in renal membranes, critical for sodium transport. Its IC₅₀ for PBR ligand binding (1 µM) is significantly lower than hydrochlorothiazide (HCTZ; 117 µM) and trichloromethiazide (175 µM), correlating with stronger natriuretic efficacy . Unlike thiazides, this compound directly inhibits sodium-dependent transport across the brush border membrane (BBM) of the proximal tubule, affecting phosphate, glucose, and proline reabsorption .
  • Pharmacokinetics :
    this compound has a longer half-life (~7.5 hours) compared to HCTZ (~2–3 hours), enabling once-daily dosing. Steady-state concentrations are achieved by the fourth day of repeated administration .
  • Clinical Efficacy: In acute decompensated heart failure (ADHF) with loop diuretic resistance, this compound (5.8 ± 3.5 mg/day) demonstrated noninferiority to IV chlorothiazide (491 ± 282 mg/day) in net urine output (UOP), with comparable safety profiles .

Loop Diuretics (e.g., Furosemide)

  • Mechanistic Synergy: this compound enhances loop diuretic efficacy by blocking distal tubular sodium reabsorption, counteracting compensatory mechanisms.
  • Clinical Outcomes: A 2016 study reported this compound’s noninferiority to chlorothiazide in ADHF, with hypokalemia rates of 60.7% vs. 75% (p=0.045) and similar renal function preservation .

Indapamide and Indacrinone

  • Receptor Affinity: this compound’s IC₅₀ for PBR inhibition (1 µM) is 58-fold lower than indapamide (58 µM) and 42-fold lower than indacrinone (42 µM), reflecting superior natriuretic potency .
  • Electrolyte Effects: this compound causes less potassium depletion than indacrinone, which exhibits stereoselective inhibition of PBR, exacerbating hypokalemia .

Pharmacokinetic and Pharmacodynamic Data

Parameter This compound Hydrochlorothiazide (HCTZ) Chlorothiazide
IC₅₀ (PBR Binding) 1 µM 117 µM 175 µM
tₘₐₓ (hours) 2.0 (fasted) 1.5–4.0 1.5–3.0
t₁/₂ (hours) 7.5 2.5–3.0 1.5–2.5
Renal Excretion 8–24% (dose-dependent) 60–70% 70–80%

Biological Activity

Metolazone is a thiazide-like diuretic primarily used in the management of hypertension and heart failure, particularly in patients with diuretic resistance. Its mechanism of action, biological activity, and clinical implications have been the subject of extensive research. This article provides a detailed examination of this compound's biological activity, supported by case studies, research findings, and data tables.

This compound acts primarily by inhibiting sodium reabsorption in the renal tubules, particularly at the cortical diluting site and to a lesser extent in the proximal convoluted tubule. This inhibition leads to increased excretion of sodium and chloride ions, which consequently enhances potassium excretion due to the increased delivery of sodium to distal tubular exchange sites. Importantly, this compound does not inhibit carbonic anhydrase, differentiating it from some other diuretics .

Activation of Human Pregnane X Receptor (hPXR)

Recent studies have identified this compound as an activator of the human pregnane X receptor (hPXR), which plays a critical role in regulating drug metabolism. This compound enhances the expression of cytochrome P450 3A4 (CYP3A4) and multidrug-resistance protein 1 (MDR1) in human hepatocytes and intestinal cells. This activation can lead to significant drug-drug interactions, necessitating caution when prescribing this compound alongside other medications .

Table 1: Biological Activity of this compound

Biological Activity Effect
hPXR ActivationIncreases CYP3A4 and MDR1 expression
Sodium Reabsorption InhibitionEnhances diuresis
Drug Interaction PotentialRisk of altered drug metabolism

Clinical Efficacy in Heart Failure

This compound has been evaluated for its efficacy in patients with heart failure resistant to loop diuretics. A randomized trial compared this compound with dapagliflozin in patients with acute decompensated heart failure (ADHF). Results indicated that this compound provided significant weight loss and diuretic effect compared to dapagliflozin, with a mean weight decrease of 3.6 kg observed within three days .

Case Study: Refractory Congestive Heart Failure

In a cohort study involving 17 patients with New York Heart Association (NYHA) class IV congestive heart failure who were refractory to conventional treatments, this compound was administered at doses ranging from 1.25 to 10 mg daily. Twelve patients showed sufficient improvement to be discharged from the hospital, with an average weight loss of 8.3 kg . However, some patients experienced mild transient hypokalaemia and renal impairment .

Comparative Efficacy with Other Diuretics

This compound has demonstrated additive effects when used in conjunction with loop diuretics like furosemide. A study involving ten patients showed that this compound significantly enhanced diuresis in eight cases where furosemide alone was insufficient . This combination therapy is particularly beneficial for patients with severe heart failure who do not respond adequately to standard treatments.

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects such as hypokalaemia, hyponatraemia, and renal impairment. Monitoring electrolyte levels is crucial during treatment, especially in patients receiving high doses or those with pre-existing renal conditions .

Q & A

Q. How can researchers design experiments to evaluate the dissolution profile of Metolazone solid dispersions?

Methodological Answer:

  • Experimental Design: Prepare this compound solid dispersions using solvent evaporation with hydrophilic carriers like Plasdone K-29/32. Vary drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3) and assess dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
  • Characterization: Use scanning electron microscopy (SEM) to confirm drug-polymer interaction and uniformity. Compare dissolution profiles of pure this compound (crystalline) versus solid dispersions to assess amorphous state efficacy .
  • Data Analysis: Calculate cumulative drug release (%) over time and apply kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to determine release mechanisms.

Q. What analytical methods are suitable for detecting trace this compound in complex matrices like biological fluids?

Methodological Answer:

  • Sample Preparation: Use ethyl acetate liquid-liquid extraction to isolate this compound from blood or urine .
  • Instrumentation: Employ ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) for high sensitivity (detection limit: 1.0 µg·g⁻¹) and specificity. Validate the method with spike-recovery tests (average recovery: 98.15%, RSD ≤2.2%) .
  • Validation: Follow ICH guidelines for linearity (50–1000 ng·mL⁻¹, r=0.999), precision, and robustness .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic variability in hypertensive patients be resolved?

Methodological Answer:

  • Hypothesis Testing: Investigate confounding variables such as renal function (e.g., creatinine clearance) and drug interactions (e.g., with furosemide). Design a crossover study with controlled sodium intake to isolate variables .
  • Meta-Analysis: Aggregate data from clinical trials using PRISMA guidelines. Apply random-effects models to account for heterogeneity and assess publication bias via funnel plots .
  • Data Standardization: Normalize dose-response curves using body surface area or glomerular filtration rate (GFR) to improve comparability .

Q. What methodologies optimize the formulation of this compound fast-dissolving tablets while ensuring stability?

Methodological Answer:

  • Formulation Screening: Test superdisintegrants like crospovidone (CCS) and sodium starch glycolate (SFS2) at 5–10% w/w. Use a factorial design to evaluate the impact of compression force and disintegrant concentration on disintegration time (<30 seconds) .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor drug content via HPLC. Use Arrhenius modeling to predict shelf life .
  • Quality-by-Design (QbD): Define critical quality attributes (CQAs) such as friability (<1%) and dissolution efficiency (>85% in 15 minutes) .

Q. How can researchers ensure reproducibility in synthesizing this compound polymorphs for preclinical studies?

Methodological Answer:

  • Crystallization Control: Use anti-solvent crystallization with ethanol-water mixtures. Monitor temperature (±0.5°C) and stirring rate (200–400 rpm) to favor specific polymorphs .
  • Characterization: Differentiate polymorphs via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Validate purity with nuclear magnetic resonance (NMR) .
  • Metadata Documentation: Record synthesis parameters (solvent ratios, cooling rates) in machine-readable formats (e.g., .csv) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Management & Reproducibility

Q. What metadata standards are critical for sharing this compound pharmacokinetic datasets?

Methodological Answer:

  • Essential Metadata: Include experimental conditions (dose, administration route), demographic data (age, renal function), and analytical parameters (HPLC column type, mobile phase). Use controlled vocabularies (e.g., SNOMED CT for medical terms) .
  • FAIR Compliance: Store data in repositories like Zenodo with DOI assignment. Provide a README file detailing file structures and units .

Q. How should researchers address heterogeneity in systematic reviews of this compound’s antihypertensive efficacy?

Methodological Answer:

  • Subgroup Analysis: Stratify studies by patient subgroups (e.g., chronic kidney disease vs. essential hypertension). Use I² statistics to quantify heterogeneity (I² >50% indicates significant variation) .
  • Sensitivity Analysis: Exclude low-quality studies (e.g., those without blinding) and re-analyze effect sizes. Report results using forest plots with 95% confidence intervals .

Tables

Q. Table 1. Key Parameters for this compound Solid Dispersions

ParameterPure Drug (MP)1:1 Dispersion1:2 Dispersion
Dissolution Rate (%)45 ± 3.178 ± 2.892 ± 1.5
Crystallinity (SEM)HighAmorphousAmorphous
Source: Adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.